molecular formula C19H13ClFN3O5 B14906301 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B14906301
M. Wt: 417.8 g/mol
InChI Key: ZGVKGMPHVWLVNR-BQYQJAHWSA-N
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Description

2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as hydroxyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the intermediate 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-amino-4,6-dihydroxypyrimidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-oxo-5-nitropyrimidin-4(3H)-one.

    Reduction: Formation of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-aminopyrimidin-4(3H)-one.

    Substitution: Formation of derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen substituents and functional groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.

    2-chloro-6-fluorobenzaldehyde: Another intermediate in the synthetic route.

    2-chloro-6-fluorobenzyl alcohol: A related compound with similar structural features.

Uniqueness

2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups and halogen substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H13ClFN3O5

Molecular Weight

417.8 g/mol

IUPAC Name

2-[(E)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C19H13ClFN3O5/c20-14-5-2-6-15(21)13(14)10-29-12-4-1-3-11(9-12)7-8-16-22-18(25)17(24(27)28)19(26)23-16/h1-9H,10H2,(H2,22,23,25,26)/b8-7+

InChI Key

ZGVKGMPHVWLVNR-BQYQJAHWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Origin of Product

United States

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